Regioisomeric Purity as a Critical Procurement Metric
High-strength differential evidence for 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is limited in the public domain. The primary verifiable differentiation lies in its specific regioisomeric identity, which is a critical parameter for ensuring reproducible synthetic outcomes. Unlike other halogenated pyrazolopyridines, this compound is defined by its unique 1-methyl-7-bromo substitution pattern. A procurement decision must therefore be based on analytical verification of this structure. The quantitative metric available is the vendor-reported purity, which for research-grade material is typically specified at 97% or 98% . This purity level is essential for minimizing side reactions from isomeric impurities that could complicate product isolation in complex synthetic sequences .
| Evidence Dimension | Purity and Regioisomeric Identity |
|---|---|
| Target Compound Data | 97% or 98% purity (vendor specification) |
| Comparator Or Baseline | In-class analogs (e.g., 3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, 5-bromo-1H-pyrazolo[4,3-c]pyridine) |
| Quantified Difference | No direct comparative analytical data available in primary literature. The key differentiator is the unique, verifiable CAS number and structural identity. |
| Conditions | Vendor Certificate of Analysis (CoA) based on HPLC or GC analysis. |
Why This Matters
Procurement of the correct regioisomer is essential for the fidelity of any subsequent synthetic route or SAR study, as the use of an incorrect isomer introduces an uncontrolled variable that can invalidate research outcomes.
